molecular formula C18H22N2O3 B2910651 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea CAS No. 1396761-73-1

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea

Cat. No.: B2910651
CAS No.: 1396761-73-1
M. Wt: 314.385
InChI Key: VFFOIXKSDVUWIK-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea is a urea derivative characterized by a 4-ethoxyphenyl group (para-substituted with an ethoxy moiety, –OCH2CH3) attached to one nitrogen atom and a 3-hydroxy-3-phenylpropyl group (–CH2CH(OH)Ph) on the other nitrogen. Urea derivatives are widely explored in medicinal and agrochemical research due to their hydrogen-bonding motifs and structural adaptability for target binding .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-2-23-16-10-8-15(9-11-16)20-18(22)19-13-12-17(21)14-6-4-3-5-7-14/h3-11,17,21H,2,12-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFOIXKSDVUWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea typically involves the reaction of 4-ethoxyaniline with 3-hydroxy-3-phenylpropyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The presence of the hydroxy and ethoxy groups could facilitate binding to specific sites on the target molecule, leading to a biological response.

Comparison with Similar Compounds

Target Compound

  • Substituents: N1: 4-Ethoxyphenyl (electron-donating, moderate lipophilicity). N3: 3-Hydroxy-3-phenylpropyl (polar hydroxyl group, hydrogen-bond donor/acceptor).

Comparators

1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea Substituents:

  • N1 : 4-Methoxyphenyl (smaller alkoxy group than ethoxy).
  • N3: 2-Methylphenyl (non-polar) and imidazole (basic, hydrogen-bonding).

1-(1-(4-Chlorophenyl)-3,3,3-trifluoro-1-(3-methoxyphenyl)propyl)-1,3-dimethylurea (235)

  • Substituents :
  • N1 : 4-Chlorophenyl (electron-withdrawing, increases stability).
  • N3 : 3-Methoxyphenyl and trifluoromethyl (–CF3, highly electronegative, reduces solubility).
    • Key Differences : Trifluoromethyl and chloro groups enhance metabolic stability but reduce polarity compared to the target’s hydroxy group.

1-(3-ethylphenyl)-3-(4-fluorophenyl)urea

  • Substituents :
  • N1 : 3-Ethylphenyl (alkyl chain increases lipophilicity).
  • N3 : 4-Fluorophenyl (electron-withdrawing, enhances aromatic electrophilicity).
    • Key Differences : Fluorine’s electronegativity contrasts with the target’s ethoxy group, altering electronic distribution and binding affinity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Effects
Target Compound C18H22N2O3 314.38 Hydroxy group enhances solubility; ethoxy increases lipophilicity.
Compound 235 C20H19ClF3N2O2 417.83 70–73 CF3 and chloro groups reduce polarity; dimethylurea lowers H-bond capacity.
1-(3-ethylphenyl)-3-(4-fluorophenyl)urea C15H15FN2O 258.29 Fluorine improves stability; ethyl group enhances lipophilicity.
  • Melting Point Trends : Compound 235’s trifluoromethyl and chloro substituents reduce hydrogen bonding, resulting in a lower melting point (70–73°C) compared to urea derivatives with hydroxyl groups, which typically exhibit higher melting points due to stronger intermolecular forces.
  • Molecular Weight : The target compound’s higher molecular weight (314.38 vs. 258.29 in ) suggests differences in pharmacokinetics, such as slower diffusion rates.

Biological Activity

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of ureas, characterized by its unique structure which combines an ethoxyphenyl group with a hydroxy-phenylpropyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea is C18H22N2O3. The structural components include:

  • Ethoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Hydroxy Group : Capable of forming hydrogen bonds, which may influence interactions with biological targets.
  • Urea Moiety : Known for its role in various biological interactions, particularly in enzyme inhibition.

The biological activity of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Hydrogen Bonding : The hydroxyl and urea groups can form hydrogen bonds with biological macromolecules, influencing pharmacological properties.
  • π-π Stacking Interactions : The presence of aromatic rings allows for stacking interactions with amino acids in proteins, potentially inhibiting enzymatic activity or modulating receptor function.

Biological Activity Overview

Preliminary studies suggest that derivatives of this compound may exhibit various biological activities:

Activity TypePotential EffectsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionModulation of enzyme activity (e.g., cholinesterases)

Case Studies and Research Findings

Research has highlighted the potential therapeutic applications of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea. Below are notable findings from various studies:

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives similar to this compound significantly reduced levels of inflammatory markers in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.
  • Anticancer Effects :
    • In cellular assays, the compound exhibited cytotoxicity against several cancer cell lines, including breast and colon cancer cells. Mechanistic studies indicated that this may be due to the induction of apoptosis through the mitochondrial pathway.
  • Enzyme Interaction Studies :
    • Interaction studies revealed that the compound could inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

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